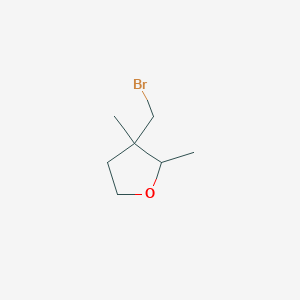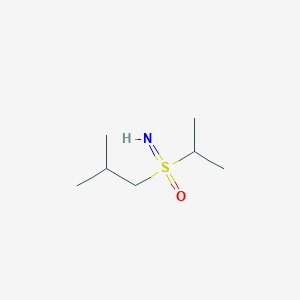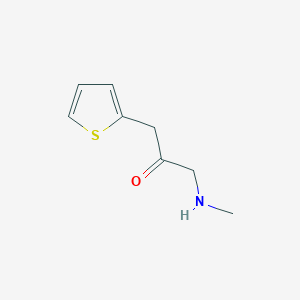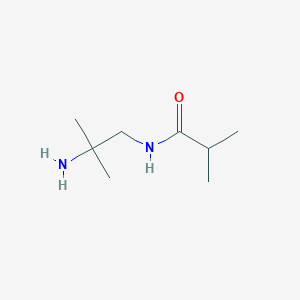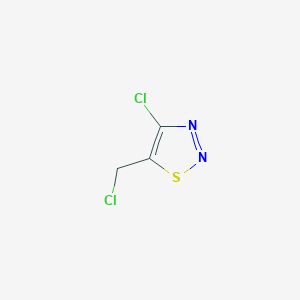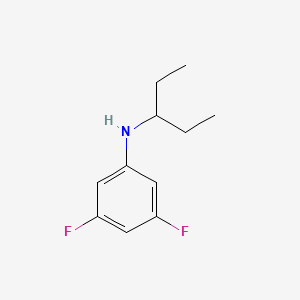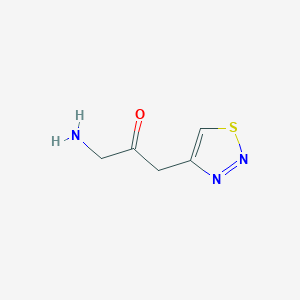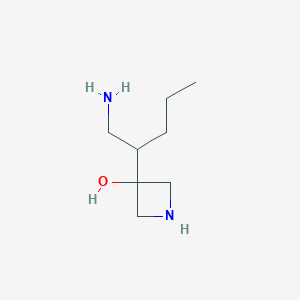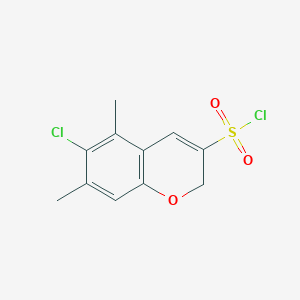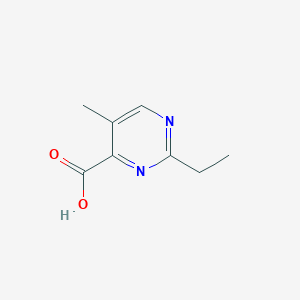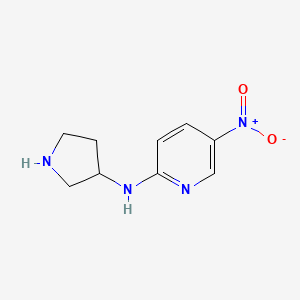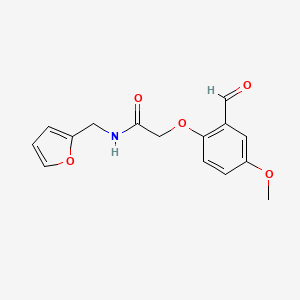![molecular formula C8H7ClN2 B13171480 3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
3-(Chloromethyl)pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chloromethyl group attached at the third position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with chloromethylating agents. For instance, the reaction of pyrazole with formaldehyde and hydrochloric acid can yield the chloromethylated product. The reaction conditions often require refluxing in an organic solvent such as toluene or dioxane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant flow rates, ensuring consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazolo[1,5-a]pyridines with various functional groups.
Oxidation: Pyrazolo[1,5-a]pyridine carboxylic acids or aldehydes.
Reduction: Reduced pyrazolo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)pyrazolo[1,5-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Material Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable photophysical properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with different substitution patterns, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring fusion, affecting its chemical reactivity and applications.
Uniqueness: 3-(Chloromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which provides a versatile handle for further functionalization.
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
3-(chloromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2 |
Clé InChI |
GPTKENDRNVUYLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


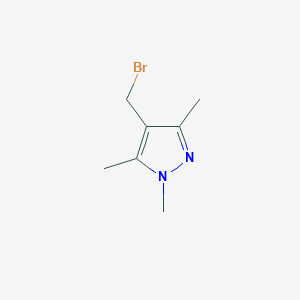
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
